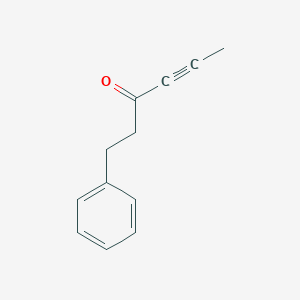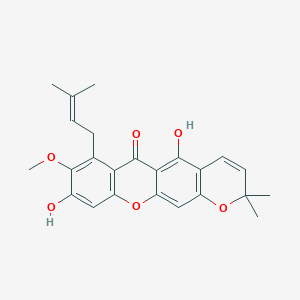
6-ブロモキノリン-2(1H)-オン
概要
説明
6-Bromoquinolin-2(1H)-one, also known as 6-Bromoquinolin-2(1H)-one, is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromoquinolin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromoquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学
6-ブロモキノリン-2(1H)-オン: は、潜在的な治療薬の合成のための化学的足場として、薬理学的研究で使用されています。その構造は、さまざまな生物活性を持つ新しい薬剤の発見につながる可能性のある修飾を受けやすいです。 たとえば、この化合物の誘導体は、特定の酵素や受容体の阻害剤としての可能性が検討されており、がんや神経疾患などの病気の治療に役立つ可能性があります .
有機合成
有機化学の分野では、6-ブロモキノリン-2(1H)-オンは汎用性の高い中間体として役立ちます。これは、さまざまな化学反応を受けて複雑な分子を形成することができます。 その臭素原子は特に反応性が高く、さまざまな官能基を導入できる置換反応を可能にするため、多様な有機化合物を生み出すことができます .
材料科学
材料科学者は、新しい材料の開発における可能性のある用途について、6-ブロモキノリン-2(1H)-オンを調査しています。その芳香族構造は、有機半導体または他の電子材料を作成する上で不可欠なものとなる可能性があります。 この化合物は、より大きなπ共役系を形成する能力を持っているため、オプトエレクトロニクスデバイスで使用するための候補となります .
分析化学
分析化学では、6-ブロモキノリン-2(1H)-オンは、さまざまな分析方法で標準または試薬として使用できます。 その明確に定義された構造と特性により、HPLCや質量分析法などの技術で、校正曲線や基準化合物として使用することができ、物質の定量化と識別に役立ちます .
生化学
生化学者は、タンパク質相互作用と酵素動力学の研究に、6-ブロモキノリン-2(1H)-オンを使用しています。これは、生物学的プロセスを監視するアッセイで、蛍光プローブまたはクエンチャーとして作用することができます。 さらに、それをより大きな生体分子に組み込むことで、タンパク質や核酸の構造と機能を解明するのに役立ちます .
環境科学
環境科学者は、6-ブロモキノリン-2(1H)-オンの生態系への影響を探求する可能性があります。土壌化学、水質、およびその生分解性は、興味深い分野です。 その環境運命を理解することで、生態学的混乱を最小限に抑えながら、安全な使用と廃棄を促すことができます .
農業研究
農業研究では、6-ブロモキノリン-2(1H)-オンは、植物成長調節における役割や、殺虫剤の前駆体としての可能性が調査される可能性があります。 その化学的特性は、植物の生理に影響を与える可能性があり、この化合物の誘導体は、環境への影響を最小限に抑えながら、作物を害虫や病気から保護することができます .
作用機序
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes, receptors, and dna .
Mode of Action
Quinoline derivatives often act by binding to their targets and modulating their activity .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
It is soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and thf , which may influence its bioavailability.
Result of Action
The effects would depend on the specific targets and pathways it affects .
Action Environment
It should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen levels may affect its stability.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-bromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAFBGATSQRSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495319 | |
| Record name | 6-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810-66-8 | |
| Record name | 6-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromoquinolin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














